Fmoc-L-tert-leucine

Catalog No.
S712227
CAS No.
132684-60-7
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-tert-leucine

CAS Number

132684-60-7

Product Name

Fmoc-L-tert-leucine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

VZOHGJIGTNUNNC-GOSISDBHSA-N

SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

132684-60-7;Fmoc-L-tert-leucine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoicacid;Fmoc-Tle-OH;Fmoc-tBu-Gly-OH;fmoc-d-alpha-t-butylglycine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-butanoicacid;Fmoc-L-tertleucine;Fmoc-L-tert.leucine;AmbotzFAA1748;AC1LJQP0;Fmoc-alpha-t-butyl-Gly-OH;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-;47524_ALDRICH;SCHEMBL1253102;47524_FLUKA;CTK4B8037;MolPort-003-725-627;VZOHGJIGTNUNNC-GOSISDBHSA-N;ZINC4521494;ANW-56703;AKOS010367902;AM82576;CF-1280;RTR-004461

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Monomer for Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-tert-leucine is a crucial building block in SPPS, a widely used technique for creating peptides and small proteins. The Fmoc group (Fluorenylmethoxycarbonyl) protects the amino group of the tert-leucine residue during chain assembly, allowing for selective deprotection and coupling with other amino acids [].

Synthesis of Bioconjugates:

  • Attachment to Biomolecules: Fmoc-L-tert-leucine can be conjugated to various biomolecules, such as antibodies, nanoparticles, and drugs, through its reactive functional groups. This conjugation strategy enables targeted delivery of drugs or diagnostic agents [].

Studies on Protein-Protein Interactions:

  • Incorporation into Peptides for Interaction Studies: Fmoc-L-tert-leucine can be incorporated into peptides specifically designed to probe protein-protein interactions. The tert-leucine side chain can be modified with functional groups to study binding affinities and specificities [].

Development of Therapeutic Agents:

  • Design of Peptide-Based Drugs: Fmoc-L-tert-leucine is a valuable tool for developing peptide-based therapeutics. The tert-leucine residue can be incorporated into peptides with desired biological activities, such as antimicrobial or anticancer properties [].
  • Origin: Fmoc-L-tert-leucine is synthetically derived from L-tert-leucine, a non-polar, aliphatic amino acid. L-tert-leucine differs from the standard L-leucine by having a bulky tert-butyl group (three methyl groups) attached to the beta carbon instead of a hydrogen atom [].
  • Significance: Fmoc-L-tert-leucine is a valuable reagent in solid-phase peptide synthesis (SPPS) due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group []. The Fmoc group allows for the controlled addition of tert-leucine residues to a growing peptide chain while protecting the amino group for further manipulation.

Molecular Structure Analysis

Fmoc-L-tert-leucine has a complex structure containing several key features:

  • Fmoc protecting group: This bulky group (C14H11O3) attached to the N-terminus (amino group) prevents unwanted reactions with the amino group during peptide chain assembly. []
  • L-tert-leucine core: This consists of a central carbon (alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a tert-butyl group (C(CH3)3). The L-configuration refers to the stereochemistry around the alpha carbon, crucial for protein function. []

Chemical Reactions Analysis

Fmoc-L-tert-leucine is involved in several key reactions during SPPS:

  • Coupling reaction

    Fmoc-L-tert-leucine reacts with a growing peptide chain on a solid support, forming an amide bond between the C-terminus of the incoming Fmoc-L-tert-leucine and the N-terminus of the peptide chain. This reaction typically uses coupling agents like HATU (Hexafluorophosphate Azabenzotriol Tetramethylurium) or DIC (N,N'-Diisopropylcarbodiimide) [].

  • Fmoc deprotection

    After coupling, the Fmoc group is selectively removed using a mild acid treatment (e.g., piperidine in DMF). This exposes the free amino group of the newly added tert-leucine residue, allowing for further chain elongation. []


Physical And Chemical Properties Analysis

  • Physical state: Likely a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like DMF (N,N-Dimethylformamide) used in peptide synthesis. Solubility in water would likely be lower due to the hydrophobic tert-butyl group.
  • Melting point and boiling point: Not readily available due to the compound's decomposition at high temperatures.
  • Hydrophobicity: The tert-butyl group increases the hydrophobicity of the peptide, potentially affecting its interactions with other molecules or membranes. []
  • Protein structure: The bulky side chain can influence the folding and stability of the final peptide or protein.
  • Wear gloves and protective clothing to avoid skin contact.
  • Avoid inhalation of dust particles.
  • Fmoc-L-tert-leucine may react with strong acids or bases. Follow proper handling procedures for organic chemicals in a laboratory setting.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-tert-leucine

Dates

Modify: 2023-08-15

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